molecular formula C11H14N2O2S B14908651 3-((4-Acetamidophenyl)thio)propanamide

3-((4-Acetamidophenyl)thio)propanamide

Cat. No.: B14908651
M. Wt: 238.31 g/mol
InChI Key: MKANUQWTANCBGX-UHFFFAOYSA-N
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Description

3-((4-Acetamidophenyl)thio)propanamide is an organic compound with the molecular formula C11H14N2O2S It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a thioether and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Acetamidophenyl)thio)propanamide typically involves the reaction of 4-acetamidothiophenol with 3-chloropropanamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 4-acetamidothiophenol attacks the electrophilic carbon of 3-chloropropanamide, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-Acetamidophenyl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Derivatives with different functional groups replacing the acetamido group

Scientific Research Applications

3-((4-Acetamidophenyl)thio)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Acetamidophenyl)thio)propanamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The acetamido group may facilitate binding to proteins or enzymes, while the thioether and propanamide groups could influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidothiophenol: Shares the acetamido and thiol groups but lacks the propanamide moiety.

    3-Chloropropanamide: Contains the propanamide group but lacks the acetamido and thiol groups.

    N-(4-Acetamidophenyl)propanamide: Similar structure but without the thioether linkage.

Uniqueness

3-((4-Acetamidophenyl)thio)propanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

3-(4-acetamidophenyl)sulfanylpropanamide

InChI

InChI=1S/C11H14N2O2S/c1-8(14)13-9-2-4-10(5-3-9)16-7-6-11(12)15/h2-5H,6-7H2,1H3,(H2,12,15)(H,13,14)

InChI Key

MKANUQWTANCBGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCCC(=O)N

Origin of Product

United States

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